molecular formula C9H19N B6282988 3-cyclopropylhexan-1-amine CAS No. 1855756-87-4

3-cyclopropylhexan-1-amine

Cat. No. B6282988
CAS RN: 1855756-87-4
M. Wt: 141.3
InChI Key:
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Description

3-Cyclopropylhexan-1-amine (also known as 3-CPH or CPH) is an organic compound with a unique cyclopropyl ring structure and a primary amine group. It has been widely studied for its potential applications in a variety of scientific fields, including organic synthesis, materials science, and medicinal chemistry. CPH is an important synthetic intermediate for the production of other organic compounds, and its unique properties make it an attractive building block for a variety of applications.

Scientific Research Applications

CPH has been studied for a variety of scientific research applications. It has been used as a building block for the synthesis of other organic compounds, such as peptides and nucleosides. CPH has also been used in the production of polymers and other materials for use in biomedical and industrial applications. Additionally, CPH has been explored as a potential drug scaffold for the design of new medications.

Mechanism of Action

CPH has been studied for its potential mechanisms of action. The cyclopropyl ring structure of CPH is believed to be responsible for its unique properties, as it is able to interact with a variety of functional groups. CPH has been shown to be a potent inhibitor of enzymes, and it is believed that this is due to its ability to form hydrogen bonds with the active site of the enzyme. Additionally, CPH has been shown to interact with DNA and RNA, and it is believed that this is due to its ability to form hydrophobic interactions with the nucleic acids.
Biochemical and Physiological Effects
CPH has been studied for its potential biochemical and physiological effects. In vitro studies have shown that CPH is able to interact with a variety of enzymes, including cytochrome P450 enzymes. Additionally, CPH has been shown to inhibit the growth of cancer cells in vitro, and it is believed that this is due to its ability to interact with the cell membrane. CPH has also been studied for its potential effects on the central nervous system, and it has been shown to possess sedative and anxiolytic properties in animal models.

Advantages and Limitations for Lab Experiments

CPH has a number of advantages and limitations for use in laboratory experiments. The cyclopropyl ring structure of CPH is highly stable and resistant to degradation, making it an ideal building block for organic synthesis. Additionally, CPH has a low melting point, which allows for easy isolation and purification of the compound. However, CPH is also highly reactive and can react with a variety of functional groups, which can limit its use in certain applications.

Future Directions

Given the unique properties of CPH, there are a number of potential future directions for research and development. CPH could be further explored for its potential use as a drug scaffold for the design of new medications. Additionally, CPH could be studied for its potential use in the production of materials for biomedical and industrial applications. Finally, CPH could be studied for its potential effects on the central nervous system, as well as its potential mechanisms of action.

Synthesis Methods

CPH can be synthesized via two main routes. The first is a direct synthesis from propylene, which involves the reaction of propylene with ammonia in the presence of a catalyst. This method is relatively simple and cost-effective, but it yields low yields of CPH. The second method is the reaction of cyclopropyl bromide with sodium amide in liquid ammonia. This method is more complex and expensive, but it yields higher yields of CPH.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-cyclopropylhexan-1-amine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopropane", "1-bromohexane", "Sodium amide", "Ammonia" ], "Reaction": [ "Step 1: Cyclopropane is reacted with sodium amide to form cyclopropylsodium.", "Step 2: 1-bromohexane is added to the reaction mixture and allowed to react with cyclopropylsodium to form 3-cyclopropylhexane.", "Step 3: 3-cyclopropylhexane is then treated with ammonia in the presence of a catalyst to form 3-cyclopropylhexan-1-amine." ] }

CAS RN

1855756-87-4

Molecular Formula

C9H19N

Molecular Weight

141.3

Purity

95

Origin of Product

United States

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